pKa and Acid Strength vs. Analogs
Phenoxyacetic acid exhibits a pKa of 3.17 (experimental, 25 °C) to 3.7 (literature consensus), which places it as a substantially stronger acid than its closest non-ether structural analog phenylacetic acid (pKa 4.25–4.31) and weaker than its parent glycolic acid (pKa 3.83) [1][2]. This approximately 1.1 log unit difference in acidity means that at pH 5.5, phenoxyacetic acid is >90% ionized (carboxylate form) while phenylacetic acid is only ~6% ionized—a difference that directly impacts membrane permeability, protein binding, and extraction behaviour.
| Evidence Dimension | Acid dissociation constant (pKa) at 25 °C in aqueous solution |
|---|---|
| Target Compound Data | pKa = 3.17 (ChemicalBook, experimental); pKa = 3.7 (Wikipedia, ChemAxon calculated) |
| Comparator Or Baseline | Phenylacetic acid: pKa = 4.25–4.31; Glycolic acid: pKa = 3.83 |
| Quantified Difference | ΔpKa ≈ 1.1 units vs. phenylacetic acid (POA is ~13× stronger acid); ΔpKa ≈ 0.66 units vs. glycolic acid (POA is ~4.6× weaker acid) |
| Conditions | Aqueous solution, 25 °C; experimental and calculated values from multiple authoritative databases |
Why This Matters
A 1.1 pKa unit difference versus phenylacetic acid means phenoxyacetic acid will be predominantly ionized under physiological and environmental pH conditions where phenylacetic acid remains largely neutral, altering bioavailability, extraction efficiency, and chromatographic retention.
- [1] Wikipedia. Phenoxyacetic Acid. pKa: 3.7. 2020. View Source
- [2] PTable. Phenylacetic acid: pKa 4.31; Glycolic acid: pKa 3.83. Interactive periodic table data compiled from PubChem and standard references. View Source
